Cas no 108583-08-0 (Benzoic acid,4-[(1H-indol-3-ylmethylene)amino]-, 2-[(2-hydroxyphenyl)methylene]hydrazide)

Benzoic acid,4-[(1H-indol-3-ylmethylene)amino]-, 2-[(2-hydroxyphenyl)methylene]hydrazide structure
108583-08-0 structure
Product name:Benzoic acid,4-[(1H-indol-3-ylmethylene)amino]-, 2-[(2-hydroxyphenyl)methylene]hydrazide
CAS No:108583-08-0
MF:C23H18N4O2
MW:382.41462469101
CID:143484
PubChem ID:135568405

Benzoic acid,4-[(1H-indol-3-ylmethylene)amino]-, 2-[(2-hydroxyphenyl)methylene]hydrazide Chemical and Physical Properties

Names and Identifiers

    • Benzoic acid,4-[(1H-indol-3-ylmethylene)amino]-, 2-[(2-hydroxyphenyl)methylene]hydrazide
    • 4-[[(Z)-indol-3-ylidenemethyl]amino]-N'-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzohydrazide
    • 4-((1H-Indol-3-ylmethylene)amino)benzoic acid ((2-hydroxyphenyl)methylene)hydrazide
    • 108583-08-0
    • Benzoic acid, 4-((1H-indol-3-ylmethylene)amino)-, ((2-hydroxyphenyl)methylene)hydrazide
    • BRN 5632872
    • Inchi: InChI=1S/C23H18N4O2/c28-22-8-4-1-5-17(22)15-26-27-23(29)16-9-11-19(12-10-16)24-13-18-14-25-21-7-3-2-6-20(18)21/h1-15,24,26H,(H,27,29)/b17-15+,18-13+
    • InChI Key: JVCKKDBFTFJLFP-BLELGFRDSA-N
    • SMILES: O=C1C=CC=C/C/1=C\NNC(C1C=CC(N/C=C2\C=NC3=CC=CC=C\23)=CC=1)=O

Computed Properties

  • Exact Mass: 382.14314
  • Monoisotopic Mass: 382.142976
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 785
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 2
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 82.6
  • XLogP3: 3.9

Experimental Properties

  • Density: 1.26
  • Boiling Point: 598.5°C at 760 mmHg
  • Flash Point: 315.8°C
  • Refractive Index: 1.665
  • PSA: 82.59
  • LogP: 3.95930

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